molecular formula C18H20N4O B12835606 5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B12835606
M. Wt: 308.4 g/mol
InChI Key: DMYCCSFWRWHHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a novel chemical entity based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities. This compound is offered for research purposes to explore its potential as a protein kinase inhibitor (PKI). The pyrazolo[1,5-a]pyrimidine core is a recognized pharmacophore in targeted cancer therapy, with derivatives demonstrating potent inhibitory effects on kinases such as EGFR, B-Raf, MEK, and CDKs, which are key regulators in cellular signaling pathways frequently disrupted in cancers . The specific substitution pattern on this compound—featuring a phenyl ring at the 2-position and a piperidine group at the 3-position—is designed to enhance binding affinity and selectivity towards enzymatic targets. The piperidine moiety, a common feature in drug discovery, can contribute significantly to the molecule's pharmacokinetic profile and its interaction with the hydrophobic regions of enzyme active sites. Research into analogous compounds has shown that similar structures can act as ATP-competitive inhibitors, disrupting the phosphorylation processes that drive uncontrolled cell proliferation in diseases like non-small cell lung cancer (NSCLC) and melanoma . Beyond oncology, the pyrazolo[1,5-a]pyrimidine scaffold has shown promise in other therapeutic areas, including the treatment of inflammatory and autoimmune diseases (e.g., as PI3Kδ inhibitors for asthma and COPD) and as inhibitors of mycobacterial ATP synthase for tuberculosis research . This makes this compound a versatile tool for biochemical assay development, target validation, and structure-activity relationship (SAR) studies. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C18H20N4O/c1-13-12-15(23)22-18(19-13)17(21-10-6-3-7-11-21)16(20-22)14-8-4-2-5-9-14/h2,4-5,8-9,12,20H,3,6-7,10-11H2,1H3

InChI Key

DMYCCSFWRWHHHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)N4CCCCC4

Origin of Product

United States

Preparation Methods

Core Pyrazolo[1,5-a]pyrimidine Scaffold Construction

The synthesis typically begins with the formation of the pyrazolo[1,5-a]pyrimidine core, which is crucial for the biological activity of the final compound.

  • Starting Materials: 5-Amino-3-methylpyrazole or substituted aminopyrazoles are commonly used as starting materials.
  • Condensation Reaction: The aminopyrazole is condensed with diethyl malonate or similar β-ketoesters in the presence of a base such as sodium ethanolate to form a dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate.
  • Yields: This step generally achieves high yields (around 80-90%) indicating efficient ring formation.
Step Reaction Type Reagents/Conditions Product Yield (%)
1 Condensation 5-Amino-3-methylpyrazole + diethyl malonate, NaOEt 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol 89

Halogenation and Activation of the Core

  • Chlorination: The dihydroxy intermediate is chlorinated using phosphorus oxychloride (POCl3) to introduce chlorine atoms at positions 5 and 7 of the pyrazolo[1,5-a]pyrimidine ring.
  • Selectivity: Chlorination is selective, with the chlorine at position 7 being more reactive, which is exploited in subsequent substitution steps.
  • Yield: Moderate yields (~60%) are typical due to the harsh conditions required for chlorination.
Step Reaction Type Reagents/Conditions Product Yield (%)
2 Chlorination POCl3 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine 61

Nucleophilic Substitution at C(7) Position

  • Substitution with Piperidine: The chlorine at position 7 is substituted by nucleophilic attack using piperidine in the presence of a base such as potassium carbonate at room temperature.
  • Key Intermediate: This step yields the 7-(piperidin-1-yl) derivative, a key intermediate for further functionalization.
  • Yield: High yields (~90%) are reported due to the high reactivity of the C(7) chlorine.
Step Reaction Type Reagents/Conditions Product Yield (%)
3 Nucleophilic Substitution Piperidine, K2CO3, RT 7-(Piperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine 94

Final Oxidation and Functional Group Adjustments

  • Oxidation: If necessary, oxidation steps (e.g., Dess–Martin periodinane oxidation) are used to convert alcohol intermediates to ketones or aldehydes, adjusting the oxidation state at position 7 or other substituents.
  • Reductive Amination: For introducing amine substituents such as piperidinyl groups, reductive amination may be employed after aldehyde formation.
  • Yields: These steps typically have yields ranging from 60-90% depending on the specific transformations.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Yield Range (%) Notes
1 Pyrazolo[1,5-a]pyrimidine core formation 5-Amino-3-methylpyrazole + diethyl malonate, NaOEt 80-90 Efficient ring closure
2 Chlorination at C(5) and C(7) POCl3 ~60 Selective chlorination at C(7)
3 Nucleophilic substitution at C(7) Piperidine, K2CO3, RT ~90 High reactivity of C(7) chlorine
4 Suzuki coupling at C(2) Phenylboronic acid, Pd catalyst 55-80 Introduction of 2-phenyl substituent
5 Oxidation/Reductive amination Dess–Martin periodinane, reductive amination reagents 60-90 Final functional group adjustments

Detailed Research Findings and Notes

  • The selectivity of substitution at the C(7) position is a critical feature exploited in the synthesis, allowing for the introduction of various amine substituents such as piperidine with high efficiency.
  • The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via condensation of aminopyrazoles with β-ketoesters, a robust and well-established method.
  • Suzuki coupling is the preferred method for introducing aryl groups at the C(2) position, providing versatility in modifying the phenyl substituent to tune biological activity.
  • The synthetic routes often avoid intermediate purification steps between key transformations, improving overall yields and scalability.
  • Variations in substituents at C(5) and C(7) positions have been explored extensively to optimize biological activity, with piperidinyl substitution at C(7) showing promising pharmacological profiles.
  • Oxidation and reductive amination steps are used to fine-tune the oxidation state and amine functionalities, critical for the final compound's activity and solubility.

This comprehensive synthesis approach for 5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is supported by multiple peer-reviewed studies and patent literature, reflecting a mature and versatile methodology for preparing this biologically significant compound class.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 7 (if present) and the piperidinyl group at position 3 serve as key sites for nucleophilic substitution.

Key Findings:

  • Chlorination : Phosphorus oxychloride (POCl₃) effectively chlorinates hydroxyl groups at position 7 in precursor compounds (e.g., converting diols to dichloro derivatives) with yields up to 61% .

  • Amination : Reaction with 2-pyridinemethanamine or morpholine at position 7 proceeds under mild conditions (room temperature, acetone/K₂CO₃) with yields exceeding 90% .

Example Reaction Pathway:

StepReagents/ConditionsTarget PositionYieldSource
1POCl₃, TMA-Cl, refluxC761%
2Morpholine, K₂CO₃, RTC794%

Oxidation Reactions

The methyl group at position 5 and the pyrimidinone ring are susceptible to oxidation.

Key Findings:

  • Methyl Oxidation : Tert-butyl hydroperoxide (TBHP) or KMnO₄ oxidizes the C5 methyl group to a carboxylic acid, though yields are moderate (40–60%) due to competing side reactions .

  • Ring Oxidation : Limited data exists, but ozonolysis or peroxide-based systems may cleave the pyrimidinone ring under harsh conditions .

Tautomerism and pH-Dependent Reactivity

The pyrazolo[1,5-a]pyrimidin-7(4H)-one core exhibits tautomerism, influencing its reactivity:

  • Tautomeric Forms :

    • A : Pyrazolo[1,5-a]pyrimidin-7(4H)-one (keto form)

    • B : Pyrazolo[1,5-a]pyrimidin-7-ol (enol form)

    • C : Pyrazolo[1,5-a]pyrimidin-7(1H)-one (alternative keto form)

This equilibrium impacts protonation states, solubility, and binding interactions with biological targets .

Electrophilic Aromatic Substitution

Electrophilic functionalization occurs preferentially at position 3 due to its high electron density.

Key Findings:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C3 with >80% yield under microwave (MW) assistance .

  • Halogenation : N-halosuccinimides (NXS) selectively halogenate C3 at RT (20 min, 70–85% yield) .

Functionalization Table:

ReactionReagentsPositionYieldSource
NitrationHNO₃, H₂SO₄, MW, 5 minC385%
BrominationNBS, CHCl₃, RTC378%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of aryl/alkynyl groups:

Key Findings:

  • Suzuki-Miyaura : 5-Aryl substituents can be introduced via Pd(PPh₃)₄-mediated coupling with aryl boronic acids (60–75% yield) .

  • Sonogashira : Alkynylation at C7 using terminal alkynes and CuI cocatalyst achieves 55–70% yield .

Reductive Amination

The ketone group at C7 participates in reductive amination:

  • Conditions : NaBH₃CN or BH₃·THF with primary/secondary amines yields 7-aminated derivatives (50–80% yield) .

Critical Analysis of Reaction Limitations

  • Steric Hindrance : Bulky substituents (e.g., piperidinyl at C3) reduce accessibility for electrophilic substitution at adjacent positions .

  • Tautomer-Driven Instability : Keto-enol equilibria complicate purification and characterization .

  • Sensitivity to Oxidation : Over-oxidation of the methyl group or ring degradation occurs under strong oxidative conditions.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. The compound has been shown to inhibit various cancer cell lines through mechanisms such as:

  • Aurora Kinase Inhibition : Targeting kinases involved in cell division, which are often overexpressed in tumors.
  • Cytotoxicity Studies : For example, related compounds have shown IC50 values indicating potent activity against breast cancer cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens:

  • Broad-Spectrum Efficacy : Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
  • Mechanism of Action : Likely involves disruption of microbial cell wall synthesis or function .

Enzyme Inhibition

Another promising application is in the inhibition of specific enzymes:

  • Phosphodiesterase Inhibition : Some derivatives have been reported to selectively inhibit phosphodiesterase enzymes involved in inflammatory responses, suggesting potential applications in treating conditions like asthma or chronic obstructive pulmonary disease .

Case Study on Anticancer Activity

A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives highlighted their cytotoxic effects against multiple cancer cell lines. The findings indicated that modifications at specific positions significantly enhanced their efficacy.

Case Study on Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested for their antimicrobial properties using disc diffusion methods against strains such as Staphylococcus aureus and Escherichia coli. The results showed strong inhibition zones compared to standard antibiotics .

Table 1: Summary of Biological Activities

Activity TypeMechanismExample Results
AnticancerAurora kinase inhibitionIC50 values < 30 μM against MDA-MB-231
AntimicrobialCell wall synthesis disruptionEffective against S. aureus and E. coli
Enzyme InhibitionPhosphodiesterase inhibitionSelective inhibition observed

Table 2: Synthesis Methods Overview

MethodDescriptionReferences
CyclocondensationReaction of NH-3-aminopyrazoles with biselectrophiles ,
FunctionalizationModifications at key positions for enhanced activity

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives exhibit structural diversity, with variations at positions 2, 3, 5, and 6 significantly influencing pharmacological and pharmacokinetic properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents (Positions) Key Pharmacological Activity Bioavailability/Solubility References
Target Compound 5-Me, 2-Ph, 3-piperidinyl Potential KCNQ/M-channel activation Moderate lipophilicity (piperidinyl)
QO-58 5-(2,6-Cl2-5-F-pyridin-3-yl), 3-Ph, 2-CF3 Anti-seizure, anti-nociceptive Low bioavailability (low lipophilicity)
QO58-lysine Salt form of QO-58 Improved solubility vs. QO-58 Enhanced aqueous solubility
Compound 17 (3,5-diMe-2-Ph) 3-Me, 5-Me, 2-Ph Not specified (synthetic intermediate) Not reported
9j (3-(4-MeOPh)-5-Ph) 3-(4-MeOPh), 5-Ph Anti-mycobacterial Moderate metabolic stability
3g (6-benzyl, 3-unsubstituted) 6-benzyl, 3-H Anxiolytic (GABAA-R ligand) In vivo efficacy at 10–30 mg/kg
J4A (6-(4-OHPh)-5-Me-2-Ph-3-piperidinyl) 6-(4-OHPh), 5-Me, 2-Ph, 3-piperidinyl Structural analog (pharmacology unreported) Higher polarity due to 4-OHPh
Compound b2 (DPP-4 inhibitor) Unspecified substitutions DPP-4 inhibition (IC50 = 79 nM) Cytotoxicity concerns

Key Findings

Substituent Effects on Bioavailability :

  • The target compound’s piperidinyl group at position 3 provides moderate lipophilicity, contrasting with QO-58’s trifluoromethyl and halogenated pyridinyl groups, which reduce solubility . QO58-lysine, a salt form, addresses this via enhanced hydrophilicity .
  • Piperidinyl-containing analogs (e.g., J4A) may exhibit better metabolic stability than aryl-substituted derivatives (e.g., 9j), as cyclic amines often resist oxidative degradation .

Pharmacological Activity :

  • KCNQ/M-channel Activation : QO-58 and its derivatives show anti-seizure effects, but the target compound’s piperidinyl group may alter channel binding kinetics compared to QO-58’s trifluoromethyl group .
  • GABAA Receptor Modulation : Compound 3g (6-benzyl-substituted) demonstrates anxiolytic activity, suggesting that substituents at position 6 (e.g., phenyl vs. benzyl) influence receptor subtype selectivity .
  • DPP-4 Inhibition : Piperidinyl groups are explored in DPP-4 inhibitors (e.g., compound b2), though cytotoxicity remains a challenge for some derivatives .

Synthetic Strategies: The target compound’s synthesis likely involves condensation of aminopyrazoles with cyclic ketones, as seen in green methods using KHSO4 in aqueous media . Piperidine may act as a nucleophile in regioselective cyclization .

Table 2: Pharmacokinetic and Stability Data

Compound Microsomal Stability (t1/2) LogP Plasma Protein Binding Notes
Target Compound Not reported ~3.5* Not reported Predicted moderate solubility
QO-58 Low (rapid clearance) 2.8 High (>90%) Requires salt form (QO58-lysine)
9j Moderate (30–60 min) 2.2 Moderate Anti-mycobacterial activity
Compound b2 High (>120 min) 3.1 High Cytotoxicity at high doses

*Estimated based on piperidinyl group’s contribution.

Biological Activity

5-Methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

C19H23N5O\text{C}_{19}\text{H}_{23}\text{N}_{5}\text{O}

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can act as inhibitors of various enzymes and receptors. Notably, studies have shown that this compound exhibits inhibitory activity against neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in sphingolipid metabolism and cell signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer and neurodegenerative diseases .

Biological Activity Summary

Activity Description Reference
nSMase2 Inhibition Demonstrated significant potency in inhibiting nSMase2, with implications for cancer treatment.
Antiviral Properties Potential use as a CSNK2 inhibitor with antiviral activity against β-coronaviruses.
Selectivity Exhibits selectivity against PI3K isoforms, enhancing its therapeutic profile.

Case Studies and Research Findings

  • Inhibition of nSMase2 : A study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and tested their inhibitory effects on nSMase2. The compound was found to have a favorable brain-to-plasma ratio and metabolic stability in liver microsomes, indicating its potential for neurological applications .
  • Antiviral Activity : Another investigation highlighted the compound's role as a selective inhibitor of CSNK2, showcasing its effectiveness against viral infections by modulating cellular pathways critical for viral replication .
  • Structure-Activity Relationship (SAR) : Research into the SAR of pyrazolo[1,5-a]pyrimidine derivatives revealed that modifications at specific positions significantly influenced biological activity and selectivity against target enzymes .

Q & A

Basic: What synthetic strategies are effective for preparing 5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, and how can reaction conditions be optimized?

Methodological Answer:
The compound is synthesized via cyclocondensation reactions using substituted pyrazole precursors and piperidine derivatives. Key steps include:

  • Reagent Selection : Use 2-aminopyrazoles and β-diketones or enaminonitriles as starting materials, with piperidine introduced via nucleophilic substitution .
  • Solvent and Temperature : Pyridine or ethanol under reflux (80–100°C for 5–6 hours) promotes cyclization. Post-reaction cooling to room temperature ensures crystallization .
  • Purification : Recrystallization from ethanol or dioxane yields high-purity crystals (67–70% yield). Monitor reaction progress via TLC and optimize pH during neutralization to avoid byproducts .

Advanced: How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • NMR Analysis : Assign signals using ¹H and ¹³C NMR in DMSO-d₆. Key peaks include aromatic protons (δ 7.2–8.1 ppm) and piperidinyl N–CH₂ groups (δ 2.5–3.0 ppm). Compare with literature data for pyrazolo[1,5-a]pyrimidine derivatives .
  • X-ray Crystallography : Single-crystal studies (e.g., Cu-Kα radiation, 293 K) confirm the fused pyrazole-pyrimidine ring system and piperidinyl orientation. Data-to-parameter ratios >12 and R factors <0.05 ensure accuracy .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z calculated for C₁₉H₂₁N₅O: 335.17) and detects fragmentation patterns .

Basic: What in vitro assays are suitable for initial evaluation of its biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., KDR) or metabolic enzymes using fluorogenic substrates. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
  • Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and normalize to DMSO-treated cells .
  • Binding Studies : Radioligand displacement assays (e.g., for benzodiazepine receptors) with [³H]-flumazenil to assess affinity (Kᵢ < 10 nM indicates high potency) .

Advanced: How can computational modeling predict structure-activity relationships (SAR) for target engagement?

Methodological Answer:

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the piperidinyl group’s role in hydrogen bonding with active-site residues .
  • QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC₅₀ data from analogues (e.g., trifluoromethyl-substituted derivatives) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the compound bound to targets. Analyze RMSD (<2 Å indicates stable binding) .

Basic: What protocols ensure safe handling and storage of this compound?

Methodological Answer:

  • Handling : Use PPE (nitrile gloves, lab coat) in a fume hood. Avoid skin contact; wash immediately with water if exposed .
  • Storage : Keep in airtight containers under nitrogen at –20°C. Desiccate to prevent hydrolysis of the pyrimidinone ring .
  • Waste Disposal : Collect organic waste in halogen-resistant containers. Incinerate via licensed facilities to avoid environmental release .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, serum concentration). For example, discrepancies in IC₅₀ may arise from differing ATP concentrations in kinase assays .
  • Impurity Profiling : Use HPLC-MS (C18 column, acetonitrile/water gradient) to detect trace byproducts (e.g., dealkylated derivatives) that may modulate activity .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data across studies. Stratify by molecular target to identify context-dependent effects .

Basic: What chromatographic methods are recommended for purity analysis?

Methodological Answer:

  • HPLC : Use a C18 column with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 10–90% B over 20 min, UV detection at 254 nm. Purity >95% is acceptable for in vivo studies .
  • TLC : Silica gel 60 F₂₅₄ plates eluted with ethyl acetate/hexane (1:1). Visualize under UV; Rₓ ≈ 0.5 indicates homogeneity .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the 7-oxo position to enhance aqueous solubility. Hydrolyze enzymatically in vivo .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (200 nm size via sonication). Assess release kinetics in PBS (pH 7.4) over 72 hours .
  • Co-Solvent Systems : Use 10% DMSO + 20% Cremophor EL in saline for intravenous administration. Monitor for hemolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.